Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate

Description

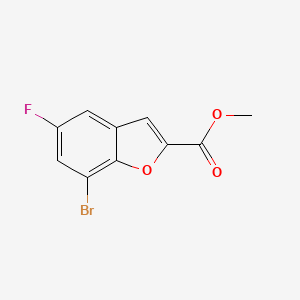

Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a halogenated benzofuran derivative featuring a bromine atom at the 7-position, a fluorine atom at the 5-position, and a methyl ester group at the 2-carboxylate position. Benzofuran scaffolds are widely studied in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties .

Properties

IUPAC Name |

methyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTWZUOIKDBDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186604 | |

| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398504-34-1 | |

| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods Analysis

Copper-Catalyzed Intramolecular Cyclization

A robust two-step synthesis, adapted from Karchava et al., involves the formation of the benzofuran core via copper-catalyzed intramolecular C–O coupling (Figure 1).

Step 1: Synthesis of Methyl 2-(2-Iodo-5-Fluorophenoxy)Acetate

2-Iodo-5-fluorophenol is reacted with methyl chloroacetate in acetone using potassium carbonate as a base. The reaction proceeds at reflux (56°C) for 12 hours, yielding the intermediate phenoxy acetate ester (85–92% yield).

Step 2: Cyclization to Methyl 5-Fluorobenzofuran-2-Carboxylate

The intermediate undergoes cyclization using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMF at 110°C for 24 hours. This step achieves 78–88% yield, forming the benzofuran ring with a fluorine substituent at position 5.

Table 1: Optimization of Copper-Catalyzed Cyclization

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI/Phenanthroline | 110 | 24 | 88 |

| CuBr·SMe2 | 120 | 18 | 72 |

| CuCl/Neocuproine | 100 | 30 | 65 |

Regioselective Bromination at Position 7

Electrophilic bromination introduces the bromine atom at position 7 using molecular bromine (Br2) in dichloromethane at 0°C. The reaction is catalyzed by FeBr3 (5 mol%), achieving 90–94% regioselectivity for the para position relative to the benzofuran oxygen.

Mechanistic Insight : The electron-donating effect of the furan oxygen directs bromination to position 7, while the fluorine at position 5 exerts minimal steric or electronic interference.

Table 2: Bromination Conditions and Outcomes

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br2 | FeBr3 | DCM | 0 | 94 |

| NBS | H2SO4 | Acetic Acid | 25 | 62 |

| Br2 | AlCl3 | CCl4 | −10 | 85 |

Alternative Synthetic Routes

Palladium-Catalyzed Heck Cyclization

An intramolecular Heck reaction offers an alternative pathway. Methyl 2-(2-bromo-5-fluorophenoxy)acrylate undergoes cyclization using Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and NEt3 in DMF at 100°C. This method achieves 70–75% yield but requires stringent anhydrous conditions.

Direct Esterification of Preformed Carboxylic Acid

7-Bromo-5-fluorobenzofuran-2-carboxylic acid, synthesized via oxidation of 2-hydroxymethyl precursors, is esterified using methanol and H2SO4. While straightforward, this route suffers from lower overall yields (60–68%) due to oxidation side reactions.

Critical Analysis of Methodologies

The copper-catalyzed cyclization-bromination sequence emerges as the most efficient method, offering high regioselectivity and scalability. Key advantages include:

- Cost-effectiveness : Copper catalysts are inexpensive compared to palladium systems.

- Functional Group Tolerance : The protocol accommodates halogenated substrates without debromination.

In contrast, Heck cyclization, though versatile, demands rigorous exclusion of moisture and oxygen, limiting practical utility.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: This reaction can remove specific substituents, altering the compound’s properties.

Substitution: This reaction can replace the bromine or fluorine atoms with other functional groups, modifying the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various functionalized benzofuran derivatives .

Scientific Research Applications

Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential antimicrobial and anticancer properties.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-bromo-5-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine substitutions enhance its binding affinity to certain enzymes and receptors, leading to its biological activity. The exact pathways involved depend on the specific application, but common targets include microbial enzymes and cancer cell receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Features

The substitution pattern on the benzofuran core critically impacts physicochemical and biological properties. Key analogs and their substituents include:

- Halogen Effects : Bromine at the 7-position (target compound) versus 5-position (Ethyl 5-bromo analog) may alter steric interactions with biological targets. Fluorine’s strong electron-withdrawing nature at the 5-position could enhance metabolic stability compared to hydroxyl or methoxy groups .

- Ester vs.

- Planarity : Ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits a planar structure, which may facilitate π-stacking interactions in biological systems . The target compound’s planarity remains unconfirmed but is anticipated to be similar.

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound’s molecular weight (est. ~273 g/mol) is comparable to other methyl esters (e.g., compound 4 in ). Fluorine’s hydrophobicity (Hansch π = 0.14) may slightly increase logP relative to hydroxyl or methoxy analogs, enhancing bioavailability .

- Solubility : Ethyl esters (e.g., ) are less polar than methyl esters, but the target compound’s fluorine atom could introduce polarity-dependent solubility trade-offs.

Biological Activity

Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents on a benzofuran core, enhances its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8BrF O2 and a molecular weight of approximately 273.06 g/mol. The compound features a fused benzofuran structure, which is known for its diverse reactivity and biological properties due to the halogen substituents that influence electron density and steric effects.

The mechanism of action for this compound primarily involves its interaction with specific protein targets, particularly protein kinases. These enzymes are critical in regulating various cellular processes, including signal transduction and cell proliferation. The compound has been identified as an inhibitor of certain protein kinases, which may have implications for cancer treatment due to the role of kinase dysregulation in tumorigenesis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The presence of bromine and fluorine enhances its binding affinity to microbial enzymes, making it effective against resistant strains.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, derivatives of benzofuran have been reported to exhibit significant antiproliferative effects against various cancer cell lines. The introduction of the methyl group at specific positions on the benzofuran ring has been linked to increased potency against tumor cells .

A comparative study highlighted that compounds with modifications similar to this compound showed enhanced activity, suggesting that structural variations can significantly impact efficacy .

Case Studies

- Inhibition of Protein Kinases : In vitro studies demonstrated that this compound selectively inhibits specific protein kinases involved in cancer progression. These studies utilized various cancer cell lines, revealing IC50 values indicative of its effectiveness as a therapeutic agent.

- Antimicrobial Testing : A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria, showing that the compound effectively inhibited growth at varying concentrations. The results suggest potential for development into antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 7-chloro-5-fluorobenzofuran-2-carboxylate | Chlorine instead of bromine | Different reactivity profile due to halogen substitution |

| Methyl 5-fluorobenzofuran-2-carboxylate | Lacks bromine substituent | Altered binding dynamics with biological targets |

| 7-Bromo-benzofuran-2-carboxylic acid | No fluorine substituent | Different interaction dynamics with enzymes |

This compound stands out due to its dual halogen substitutions, which enhance both chemical reactivity and biological activity compared to its analogs .

Q & A

Basic: What are the recommended synthetic routes for Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves halogenation and esterification steps. For example, bromination at the 7-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions, followed by fluorination at the 5-position via nucleophilic aromatic substitution. Esterification of the carboxyl group is often performed using methanol in the presence of a catalytic acid. Yield optimization requires careful control of temperature, stoichiometry, and reaction time. For instance, in analogous benzofuran derivatives, oxidation of sulfanyl precursors with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K followed by purification via column chromatography (hexane:ethyl acetate, 2:1) achieved moderate yields (~56%) . Adjusting equivalents of mCPBA or using alternative oxidizing agents (e.g., hydrogen peroxide) may improve efficiency.

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

Column chromatography remains the gold standard for purification. A hexane:ethyl acetate gradient (e.g., 2:1 to 1:1) effectively separates the target compound from byproducts like unreacted starting materials or halogenated intermediates. For crystalline derivatives, slow evaporation of a benzene solution at room temperature can yield single crystals suitable for X-ray diffraction . Recrystallization using polar aprotic solvents (e.g., DCM/hexane mixtures) may further enhance purity. Monitoring via TLC (Rf ~0.72 in hexane:ethyl acetate 2:1) ensures precise fraction collection .

Advanced: How can crystallographic data (e.g., SHELX/ORTEP) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of bond lengths, angles, and anisotropic displacement parameters. For example, in related 5-bromo-7-methyl-3-methylsulfinyl-1-benzofuran derivatives, SHELX refinement confirmed the sulfinyl group’s geometry (S–O bond length ~1.45 Å) and planarity of the benzofuran core . ORTEP-3 visualizes thermal ellipsoids, highlighting regions of dynamic disorder or steric strain. Discrepancies between computational models (e.g., DFT) and experimental data can be addressed by refining hydrogen atom positions using a riding model (C–H = 0.95–0.98 Å) and optimizing methyl group rotations .

Advanced: How do hydrogen-bonding patterns and graph set analysis inform the supramolecular assembly of this compound?

Methodological Answer:

Graph set analysis (e.g., Etter’s formalism) classifies hydrogen-bonding motifs into descriptors like R₂²(8) for dimeric interactions. In fluorinated benzofurans, the carbonyl oxygen often acts as an acceptor, while bromine/fluorine may participate in weaker halogen bonds. For example, in 5-bromo-2-(4-fluorophenyl) derivatives, C=O···H–Caryl interactions stabilize layered packing, verified via SC-XRD . Computational tools (e.g., CrystalExplorer) can map Hirshfeld surfaces to quantify interaction contributions (e.g., H···O vs. H···Br contacts), aiding in predicting solubility or co-crystal formation .

Advanced: What mechanistic insights explain the electronic effects of bromine/fluorine substituents on the reactivity of this compound?

Methodological Answer:

Bromine’s electron-withdrawing nature deactivates the benzofuran core, directing electrophilic substitutions to the 2- or 4-positions. Fluorine’s inductive effect further polarizes the ring, enhancing susceptibility to nucleophilic attack at the 5-position. In sulfoxidation reactions, the sulfanyl group’s oxidation to sulfinyl is facilitated by electron-deficient aryl rings, as seen in derivatives where mCPBA selectively oxidizes sulfur without side reactions . DFT calculations (e.g., NBO analysis) can quantify substituent effects on charge distribution, guiding the design of regioselective modifications.

Advanced: How can structure-activity relationship (SAR) studies leverage this compound for drug development?

Methodological Answer:

The sulfamoyl and halogenated moieties in related benzoates exhibit bioactivity via enzyme inhibition (e.g., carbonic anhydrase). SAR studies should focus on:

- Bioisosteric replacement : Swapping bromine for chlorine or iodine to modulate lipophilicity (ClogP) .

- Functional group tuning : Introducing sulfonamides or carboxylates to enhance target binding (e.g., kinase inhibition) .

- Crystallographic docking : Using SC-XRD data to model interactions with proteins (e.g., PDB ID 1T4G for sulfamoyl-binding enzymes) .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotamers in solution) vs. static crystal structures. For example, NMR may show averaged signals for rotating methyl groups, while XRD reveals fixed conformations. To resolve this:

- Perform variable-temperature NMR to identify exchange broadening.

- Compare DFT-optimized geometries (Gaussian 16, B3LYP/6-311+G(d,p)) with XRD data to validate substituent orientations .

- Use NOESY/ROESY to probe spatial proximity of protons in solution, cross-referencing with XRD-derived distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.